REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:13][N:14]([CH3:15])[CH:16]=[O:17].[K+:22].[K+:23].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH3:12])[n:7][nH:8]1.[OH2:24]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH3:12])[n:7]([CH3:13])[n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc([N+](=O)[O-])[nH]n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COC(=O)c1cc([N+](=O)[O-])nn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |